8-Fluoroimidazo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChI Key |
GMGPAXNXSDJGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=N1)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoroimidazo 1,2 C Pyrimidine and Analogous Fused Systems
Classical and Established Synthetic Routes to Imidazopyrimidines
The synthesis of the core imidazopyrimidine ring is a well-trodden path in organic chemistry, primarily relying on the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure. rsc.orgresearchgate.net
The most traditional and widely employed method for constructing imidazopyrimidine systems is through intramolecular cyclocondensation reactions. researchgate.net A common approach, analogous to the Hantzsch pyridine (B92270) synthesis, involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. researchgate.net In this reaction, the exocyclic amino group of the pyrimidine performs a nucleophilic attack on the α-carbon of the carbonyl compound, displacing the halide. The intermediate then undergoes cyclization via the nucleophilic attack of the endocyclic pyrimidine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic fused heterocyclic system. Various catalysts, including sodium bicarbonate, can facilitate the reaction under milder conditions. bio-conferences.org
Another established cyclization strategy involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium, which can be adapted for pyrimidine analogues to form the fused imidazole ring. nih.gov
Table 1: Examples of Cyclization Reactions for Imidazopyrimidine Scaffolds
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
| 2-Aminopyrimidine, α-haloketone | NaHCO₃, Reflux | Imidazo[1,2-a]pyrimidine (B1208166) | bio-conferences.org |
| 2-Aminopyrimidine, 1,3-Diketone | N-Bromosuccinimide (NBS), then cyclization | Substituted Imidazo[1,2-a]pyrimidine | researchgate.net |
| 2-(Aminomethyl)quinolines, Nitroalkanes | Polyphosphoric Acid (PPA), H₃PO₃, 160 °C | Imidazo[1,5-a]quinoline | nih.gov |
Modern synthetic strategies increasingly favor multi-component reactions (MCRs) due to their efficiency, atom economy, and operational simplicity. beilstein-journals.org These reactions allow for the construction of complex molecules like imidazopyrimidines in a single step from three or more starting materials. rsc.org
For the analogous and more extensively studied imidazo[1,2-a]pyrimidine system, several MCRs have been developed. A prominent example is the three-component reaction of 2-aminopyrimidine, an aldehyde, and an isonitrile (Groebke-Blackburn-Bienaymé reaction), which efficiently yields 3-amino-imidazo[1,2-a]pyrimidines. bio-conferences.orgbeilstein-journals.org Variations of this approach utilize different components, such as terminal alkynes, to generate diverse substitutions on the imidazopyrimidine core. bio-conferences.org These reactions are often catalyzed by Lewis acids like scandium triflate or metals such as copper. bio-conferences.org Microwave-assisted organic synthesis has also been effectively employed to accelerate these reactions, often leading to higher yields in shorter reaction times under solvent-free conditions. nih.govnih.gov
Table 2: Multi-component Reactions for Imidazopyrimidine and Analogue Synthesis
| Components | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Aminopyridine, Aldehyde, Isonitrile | Yb(OTf)₃, Microwave | Imidazo[1,2-a]pyridine (B132010) | beilstein-journals.org |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyrimidine, 2-Bromoarylketones | Al₂O₃, Microwave, Solvent-free | 2-Arylimidazo[1,2-a]pyrimidine | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic acid, Microwave | Imidazole-substituted Imidazo[1,2-a]pyrimidine | nih.gov |
Targeted Fluorination Strategies for the Imidazopyrimidine Scaffold
Direct synthesis of 8-fluoroimidazo[1,2-c]pyrimidine is not widely documented, necessitating an examination of fluorination strategies based on analogous structures and general principles of heterocyclic chemistry. The two main approaches are direct, regioselective fluorination of the pre-formed heterocycle, or a precursor-based approach where a fluorinated building block is used in the initial cyclization.
The direct introduction of a fluorine atom onto a heterocyclic ring often relies on electrophilic fluorinating agents. For the related imidazo[1,2-a]pyridine scaffold, regioselective fluorination has been successfully achieved at the C3 position using Selectfluor™. nih.govamazonaws.com The high electron density at C3 makes it the most susceptible position for electrophilic attack. This inherent reactivity suggests that direct electrophilic fluorination at the C8 position of the imidazo[1,2-c]pyrimidine (B1242154) core would be challenging.
A more plausible, though indirect, strategy for late-stage fluorination at C8 would involve installing a different functional group at that position which can then be converted to fluorine. For instance, an 8-amino group could be subjected to a Balz-Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt). Alternatively, an 8-bromo derivative, which can be prepared via halogenation, could potentially undergo halide exchange (Halex reaction) using a fluoride (B91410) source like KF or CsF, although this often requires harsh conditions and activating groups. nih.gov
A more reliable and common strategy for synthesizing specifically fluorinated heterocycles is to begin with a fluorinated precursor. researchgate.netnih.gov This approach circumvents the challenges of regioselectivity associated with direct fluorination of the fused ring system.
To synthesize this compound, one could envision a cyclocondensation reaction starting with a fluorinated pyrimidine. A hypothetical route would involve the reaction of 2-amino-6-fluoropyrimidine with a suitable α-halocarbonyl compound. The fluorine atom is thus incorporated into the desired position from the outset, and the subsequent cyclization reaction builds the fused imidazole ring to complete the target scaffold. This strategy has been successfully applied to the synthesis of the bioisosteric 8-fluoroimidazo[1,2-a]pyridine (B164112), which serves as a strong precedent for this approach. researchgate.netnih.gov
Derivatization and Functionalization of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a library of compounds for structure-activity relationship studies. Research on the closely related imidazo[1,2-c]pyrimidin-5(6H)-one system has demonstrated that the 8-position can be effectively functionalized. nih.gov
A key strategy involves the initial synthesis of an 8-bromo-imidazo[1,2-c]pyrimidine intermediate. This halo-derivative serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling with various boronic acids or esters can be used to introduce a wide range of aryl or heteroaryl substituents at the C8 position. nih.gov Similarly, other palladium-catalyzed reactions like Stille, Heck, or Buchwald-Hartwig amination could be employed to install different functional groups.
Furthermore, knowledge from the broader class of imidazopyrimidines and their analogues can be applied. Direct C-H functionalization has emerged as a powerful tool for derivatization, potentially allowing for the introduction of groups at other positions on the ring, such as C2 or C3, without pre-functionalization, although regioselectivity can be a challenge. rsc.org For example, C3-formylation of imidazo[1,2-a]pyridines has been achieved using DMSO as the formylating reagent under copper catalysis. rsc.org Such methods could theoretically be adapted to the this compound core to expand its chemical diversity.
Strategies for Substituent Introduction and Modification
The functionalization of the imidazo[1,2-c]pyrimidine core is critical for modulating its physicochemical and biological properties. Most strategies for introducing substituents are adapted from the well-studied analogous imidazo[1,2-a]pyrimidine system. rsc.org
A common site for modification is the C-3 position of the imidazole ring. This can be achieved through various reactions. For example, an aldehyde group can be introduced onto the fused ring system, which can then serve as a handle for further modifications, such as the formation of Schiff bases by reaction with various aromatic amines. nih.gov These imine derivatives can be subsequently reduced to form the corresponding secondary amines, providing further diversity. nih.gov
Another approach involves a four-step synthetic protocol starting from the parent 2-phenylimidazo[1,2-a]pyrimidine. This includes nitrosation at the 3-position, followed by reduction to yield a 3-amino group. This amine can then be condensed with a wide array of substituted aldehydes to generate a library of Schiff base derivatives. nih.gov
The following table summarizes common methods for introducing substituents onto the analogous imidazo[1,2-a]pyrimidine scaffold, which are considered applicable to the this compound system.
| Reaction Type | Position | Reagents/Conditions | Resulting Group | Source(s) |
| Vilsmeier-Haack | C-3 | POCl₃, DMF | Aldehyde (-CHO) | rsc.org |
| Nitrosation | C-3 | Sodium Nitrite, Acid | Nitroso (-NO) | nih.gov |
| Reduction of Nitroso | C-3 | Tin powder, HBr | Amine (-NH₂) | nih.gov |
| Schiff Base Formation | C-3 | Aldehydes, Acetic Acid | Imine (-CH=N-Ar) | nih.gov |
| Reduction of Imine | C-3 | NaBH₄ | Amine (-CH₂-NH-Ar) | nih.gov |
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs is fundamental to drug discovery, allowing for systematic exploration of structure-activity relationships (SAR). The 8-fluoro substitution in the title compound is itself an example of a strategic modification, where the fluorine atom acts as a bioisostere for a nitrogen atom found in related scaffolds like imidazo[1,2-a]pyrimidine. nih.gov This C-F for N substitution can modulate key properties such as pKa, dipole moment, and metabolic stability without drastically altering the molecule's shape, potentially improving its drug-like characteristics. cambridgemedchemconsulting.com
The adaptable structure of the imidazopyrimidine scaffold allows for extensive modifications to optimize pharmacological effects. nih.gov Researchers have synthesized large series of these compounds to probe their activity as anticancer, anti-inflammatory, and antimicrobial agents. For instance, a series of 75 imidazo[1,2-α]pyrimidine derivatives was synthesized to evaluate their in-vitro antibacterial activity against various bacterial species.
In a notable example of bioisosteric replacement for SAR, an 8-fluoroimidazo[1,2-a]pyridine was developed as a physicochemical mimic of an imidazo[1,2-a]pyrimidine-based GABAA receptor modulator. This strategic replacement of a ring nitrogen with a C-F group was explored to fine-tune the receptor binding profile and avoid off-target effects.
Furthermore, new series of pyrido[1,2-c]pyrimidine (B1258497) derivatives featuring a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety have been synthesized to explore their potential as dual-acting ligands for the serotonin (B10506) transporter (SERT) and 5-HT1A receptors. nih.gov These studies involve creating libraries of compounds with different substituents on the aryl ring to determine their effect on binding affinity and functional activity. nih.gov
Modern and Efficient Synthetic Approaches
Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental impact of chemical reactions. These modern approaches have been successfully applied to the synthesis of imidazopyrimidine systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of imidazo[1,2-a]pyrimidine derivatives has been shown to benefit significantly from this technology, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.
One-pot, three-component condensation reactions to form substituted imidazo[1,2-a]pyrimidines can be performed efficiently under microwave-assisted conditions. nih.gov For example, the reaction between imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, and primary amines catalyzed by p-toluenesulfonic acid proceeds in moderate to good yields under microwave heating. Another example is the condensation of 2-aminopyrimidine with various 2-bromoarylketones, which can be catalyzed by basic alumina (B75360) (Al₂O₃) and irradiated using a domestic microwave in the absence of a solvent. nih.gov
The table below presents examples of microwave-assisted synthesis for the imidazo[1,2-a]pyrimidine scaffold.
| Reactants | Catalyst/Conditions | Product Type | Yield | Source(s) |
| 2-Aminopyrimidine, 2-Bromoarylketones | Basic Al₂O₃, Solvent-free, MW | 2-Arylimidazo[1,2-a]pyrimidines | 64-70% | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | Ethyl alcohol, MgSO₄, MW (200W) | Imine derivatives | 60-85% | nih.gov |
| Pyrazole aldehyde, Ethanones, 2-Aminobenzimidazole | KOH, MW | Fused Imidazo[1,2-a]pyrimidine derivatives | Excellent | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
The use of multicomponent reactions (MCRs) is a key green strategy as it reduces the number of synthetic steps and saves time and resources. When combined with microwave assistance and the use of environmentally benign solvents like ethanol, it provides a green protocol for synthesizing imidazo[1,2-a]pyrimidine derivatives.
Another green approach is the use of sustainable and non-toxic catalysts. Basic alumina (Al₂O₃), for example, is an abundant and environmentally friendly catalyst used for the solvent-free synthesis of imidazo[1,2-a]pyrimidines. nih.gov Similarly, gold nanoparticles have been employed as an efficient catalyst in green solvents for this class of compounds. niscpr.res.in
Recent research has also explored the use of ultrasound as a sustainable energy source for synthesis. A novel ultrasound technique has been developed for generating CF3-substituted benzo nih.govgoogle.comimidazo[1,2-a]pyrimidine analogues in an open-air environment, completely avoiding the need for metals, solvents, additives, or catalysts. nih.gov Furthermore, green metric calculations have been used to assess the environmental friendliness of synthetic routes, with some conventional syntheses of imidazo[1,2-a]pyrimidine derivatives demonstrating adherence to several green chemistry principles. nih.gov
Medicinal Chemistry and Structure Activity Relationships Sar of 8 Fluoroimidazo 1,2 C Pyrimidine Derivatives
Design Principles for Fluorinated Imidazopyrimidines in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its application to the imidazopyrimidine scaffold is guided by several key principles. cambridgemedchemconsulting.com Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of a molecule. Its introduction can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement. cambridgemedchemconsulting.com
Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com This inherent stability is often exploited to block sites of metabolic oxidation, a common strategy to enhance a drug's half-life and oral bioavailability. cambridgemedchemconsulting.comspirochem.com The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, yet its unique electronic properties can lead to profound changes in biological activity through altered molecular conformations and binding interactions. cambridgemedchemconsulting.com In the context of imidazopyrimidines, fluorination is a tool to fine-tune the molecule's properties to achieve a desired therapeutic profile, improve metabolic stability, and explore new chemical space for intellectual property. rsc.orgspirochem.com
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a fundamental strategy in drug design to create new molecules with improved characteristics. spirochem.comresearchgate.netresearchgate.net This approach is used to enhance potency, modulate selectivity, improve pharmacokinetic properties, or reduce toxicity. researchgate.netdrugdesign.org
A prominent example of bioisosteric replacement relevant to fluorinated fused heteroaromatics is the use of the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold as a physicochemical mimic for imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov Although a different isomer, this case provides a well-documented illustration of the principles that can be applied to the imidazo[1,2-c]pyrimidine (B1242154) system. The replacement of a nitrogen atom in the pyrimidine (B1678525) ring with a C-F group in the pyridine (B92270) ring was investigated to explore the structure-function relationship beyond simple hydrogen bonding interactions. researchgate.net
Studies using both computational (in silico) and traditional laboratory techniques have established that 8-fluoroimidazo[1,2-a]pyridine effectively mimics the physicochemical properties of imidazo[1,2-a]pyrimidine. researchgate.netnih.gov The rationale for this mimicry is based on a sophisticated analysis of the electrostatic surface, pKa, and dipole moments of the two heterocyclic cores, rather than just the ability to act as a hydrogen bond acceptor. researchgate.net This successful bioisosteric switch demonstrates that a C-F group can effectively replicate the essential electronic features of a ring nitrogen, providing medicinal chemists with a valuable alternative scaffold for lead optimization. researchgate.net
The utility of the 8-fluoroimidazo[1,2-a]pyridine as a bioisostere for imidazo[1,2-a]pyrimidine has been demonstrated in the development of allosteric modulators for the GABAA receptor. researchgate.netnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to regulate receptor activity and often leading to greater selectivity. nih.gov
In one instance, a ligand containing the 8-fluoroimidazo[1,2-a]pyridine core was synthesized and shown to act as a bioisosteric replacement for a known imidazo[1,2-a]pyrimidine-based GABAA receptor modulator. nih.gov This substitution resulted in a compound with a similar efficacy and receptor profile, validating the bioisosteric replacement strategy in a practical in vitro system. researchgate.net This application highlights how replacing a nitrogen atom with a C-F moiety can create novel chemotypes for study while preserving the desired biological function, specifically in the nuanced field of allosteric modulation. researchgate.net The broader principle is seen in other areas, such as the development of pyrimidine-based allosteric ligands for the dopamine (B1211576) transporter. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. rsc.org For imidazo[1,2-c]pyrimidine derivatives, these studies have provided insights into how different substituents and their positions on the heterocyclic core influence efficacy and target affinity.
Research into imidazo[1,2-c]pyrimidine derivatives as inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70) has generated valuable SAR data. nih.gov These kinases are critical in the signaling pathways of immune cells, making their inhibitors potential treatments for allergic and autoimmune diseases. nih.gov
In these studies, modifications were made at various positions of the imidazo[1,2-c]pyrimidine scaffold. It was found that the nature and position of substituents significantly impacted the inhibitory activity against Syk and ZAP-70. For example, compound 9f from a synthesized series showed potent in vitro inhibition and, importantly, good oral efficacy in animal models. nih.gov This suggests that the specific combination of substituents in 9f achieved a favorable balance of target engagement and pharmacokinetic properties. nih.gov
Similarly, SAR studies on novel imidazo[1,2-c]pyrimidine-chalcone derivatives revealed that their antimicrobial activity was highly dependent on the substitution patterns. ekb.eg For instance, compound 5f in one study showed significant antibacterial activity against multiple strains, including S. aureus and P. aeruginosa. ekb.eg Another derivative, 5b , exhibited notable antifungal activity against C. albicans and A. flavus. ekb.eg These findings underscore that biological efficacy is finely tuned by the specific substituents on the imidazo[1,2-c]pyrimidine core.
Table 1: SAR Data for Imidazo[1,2-c]pyrimidine Derivatives as Syk/ZAP-70 Inhibitors Data extracted from a study on Syk family kinase inhibitors, illustrating the effect of substituents on inhibitory concentration (IC₅₀). nih.gov
| Compound | R¹ | R² | Syk IC₅₀ (μM) | ZAP-70 IC₅₀ (μM) |
| 9a | H | 3-CF₃-Ph | >10 | >10 |
| 9b | H | 4-CF₃-Ph | 0.058 | 0.015 |
| 9d | H | 4-Cl-Ph | 0.045 | 0.015 |
| 9f | H | 4-Me-Ph | 0.027 | 0.0075 |
| 9j | Me | 4-Me-Ph | 0.11 | 0.015 |
In the case of the imidazo[1,2-c]pyrimidine Syk inhibitors, the high affinity of compounds like 9f (Table 1) can be attributed to the optimal fit and favorable interactions of its 4-methylphenyl group within the kinase's binding pocket. nih.gov The data shows that a substituent at the R² position is crucial for activity, with a simple hydrogen (9a ) leading to no inhibition, while various phenyl groups restore potency. The 4-methylphenyl group (9f ) provided the highest affinity for both Syk and ZAP-70 among the examples shown, likely due to a combination of size, shape, and electronic properties that complement the target's active site. nih.gov The introduction of a methyl group at the R¹ position (9j ) slightly decreased the affinity for Syk compared to its hydrogen counterpart (9f ), indicating that this position is also sensitive to substitution, potentially introducing a minor steric clash or altering the molecule's conformation. nih.gov
Pharmacophore Elucidation for Optimized Derivatives
The development of optimized 8-fluoroimidazo[1,2-c]pyrimidine derivatives has been guided by an understanding of their three-dimensional arrangement and the key chemical features responsible for their biological activity. While a specific, experimentally derived pharmacophore model for this compound is not extensively documented in publicly available research, a putative pharmacophore can be elucidated by examining structure-activity relationship (SAR) studies of closely related imidazo[1,2-c]pyrimidine and analogous heterocyclic kinase inhibitors. nih.govnih.govnih.gov
Computational modeling techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have been instrumental in defining the critical pharmacophoric features for related compound series. nih.govsemanticscholar.org These studies, often targeting protein kinases, reveal a common set of interactions that are likely to be relevant for this compound derivatives. The essential features of a pharmacophore model for these compounds typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interaction sites.
A key interaction for many kinase inhibitors based on heterocyclic scaffolds is the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.govnih.gov For imidazo[1,2-c]pyrimidine derivatives, the nitrogen atoms within the fused ring system are prime candidates for acting as hydrogen bond acceptors. Specifically, the N1 atom of the imidazo[1,2-c]pyrimidine core is frequently observed to form a crucial hydrogen bond with the backbone amide of a hinge region residue, such as leucine. nih.gov
Substituents on the imidazo[1,2-c]pyrimidine scaffold play a significant role in defining additional pharmacophoric elements. Aromatic or heteroaromatic groups at various positions can engage in π-π stacking or other non-covalent interactions with aromatic residues in the active site. nih.gov The nature and substitution pattern of these rings can significantly influence binding affinity and selectivity.
The introduction of a fluorine atom at the 8-position of the imidazo[1,2-c]pyrimidine core is a strategic modification. Fluorine, being highly electronegative, can alter the electronic properties of the scaffold, potentially enhancing binding affinity through favorable electrostatic interactions or by modulating the pKa of nearby nitrogen atoms. Furthermore, a fluorine atom can serve as a weak hydrogen bond acceptor.
Based on the analysis of related compounds, a general pharmacophore model for kinase-inhibiting this compound derivatives can be proposed. The key features are summarized in the interactive table below.
| Pharmacophoric Feature | Description | Potential Interacting Residues in Kinase Active Site |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Typically involves the N1 atom of the imidazo[1,2-c]pyrimidine core. | Backbone NH of hinge region amino acids (e.g., Leucine, Valine). |
| Hydrogen Bond Donor (HBD) | Can be introduced via substituents, for example, an amide group on a side chain. | Backbone carbonyls or side chains of amino acids in the active site (e.g., Aspartate, Glutamate). |
| Aromatic/Hydrophobic Region 1 | The imidazo[1,2-c]pyrimidine core itself provides a degree of aromatic and hydrophobic character. | Hydrophobic pockets lined with aliphatic and aromatic residues. |
| Aromatic/Hydrophobic Region 2 | Aromatic substituents at positions such as C2, C5, or C8 contribute to binding through hydrophobic and aromatic interactions. | Gatekeeper residue and other hydrophobic residues in the ATP binding site. |
| Electron-Withdrawing Feature | The fluorine atom at the 8-position can modulate the electronic landscape of the molecule. | Can form favorable electrostatic interactions or weak hydrogen bonds with suitable residues. |
This generalized pharmacophore model serves as a valuable framework for the rational design and further optimization of novel this compound derivatives as potent and selective inhibitors of various biological targets.
Biological Activities and Preclinical Evaluation of 8 Fluoroimidazo 1,2 C Pyrimidine
Enzyme Inhibition Profiles and Potency
Kinase Inhibition (e.g., c-Met, MALT1, CDK2, p38 MAP kinase)
Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) core have shown notable activity as inhibitors of several protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer and inflammation.
c-Met Inhibition: The receptor tyrosine kinase c-Met is a well-established target in cancer therapy. While direct studies on 8-fluoroimidazo[1,2-c]pyrimidine are limited, its structural analog, 8-fluoroimidazo[1,2-a]pyridine (B164112), has been established as a physicochemical mimic and bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) core in the development of c-Met inhibitors. Research on imidazo[1,2-a]pyridine (B132010) derivatives has led to the identification of potent and selective c-Met inhibitors. For instance, through bioisosteric replacement strategies, a series of imidazo[1,2-a]pyridine derivatives were developed, with compound 22e emerging as a highly potent c-Met inhibitor with an IC₅₀ value of 3.9 nM. nih.gov This compound effectively inhibited c-Met phosphorylation and downstream signaling in cancer cells and demonstrated significant antitumor activity in a c-Met-driven xenograft model. nih.gov The initial exploration started with compounds showing moderate activity (IC₅₀ of 2.18 μM), and subsequent structural modifications led to these highly potent molecules. nih.gov
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as a novel class of CDK2 inhibitors. nih.govresearchgate.net A series of these compounds, modified at various positions, displayed micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.govresearchgate.net The most potent compound from one study, 3b , was further analyzed, and its co-crystal structure with CDK2 was solved, revealing its binding mode in the ATP pocket, which includes a key hydrogen bond with the hinge region residue Leu83. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that small substituents at position 8 generally resulted in single-digit micromolar IC₅₀ values. researchgate.net
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory responses, making it a target for conditions like rheumatoid arthritis. A novel series of imidazopyrimidines has been discovered that potently inhibits p38 MAP kinase. nih.gov These compounds were found to effectively suppress the production of the pro-inflammatory cytokine TNF-α in vivo. nih.gov The discovery of these imidazopyrimidine inhibitors was part of a broader effort to find selective compounds, inspired by earlier imidazole-based inhibitors and later quinazolinone and pyridopyrimidine classes. nih.gov
Selectivity is a critical attribute of a kinase inhibitor to minimize off-target effects. For the imidazo[1,2-c]pyrimidin-5(6H)-one based CDK2 inhibitors, evaluation against leukemia cell lines revealed low cytotoxicity, which was attributed to their high selectivity for CDK2. nih.govresearchgate.net The development of imidazo[1,2-a]pyridine derivatives as c-Met inhibitors also focused on achieving high selectivity. The lead compound 22e was identified as not only potent but also a selective inhibitor of c-Met. nih.gov
Protease Inhibition (e.g., MALT1)
Urease Inhibition Studies
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating peptic ulcers and other related conditions. While various heterocyclic scaffolds are known to inhibit urease, specific studies evaluating this compound for urease inhibition were not identified in the performed searches.
Antimicrobial Efficacy
The imidazo[1,2-c]pyrimidine core has been incorporated into various molecular structures to assess their efficacy against microbial pathogens.
Antibacterial Activity in In Vitro Models
A significant body of research has been dedicated to the synthesis and in vitro antibacterial evaluation of imidazo[1,2-a]pyrimidine derivatives. nih.gov In one extensive study, a series of 75 such derivatives were synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species, with some compounds showing potent activity. nih.govjst.go.jp
Another study focused on chalcone (B49325) derivatives bearing the imidazo[1,2-a]pyrimidine nucleus. These compounds were evaluated for their antibacterial activity against several strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. The results indicated that the imidazo[1,2-a]pyrimidine chalcones generally exhibited excellent to good activity, often superior to their imidazo[1,2-a]pyridine counterparts. More recent research has also explored new fused imidazo[1,2-c]pyrimidin-5(6H)-one compounds, which have shown antibacterial activity against P. aeruginosa, S. aureus, and E. coli. researchgate.net
Below is a table summarizing the antibacterial activity of selected imidazo[1,2-a]pyrimidine chalcone derivatives.
| Compound ID | R | E. coli | P. aeruginosa | S. aureus | S. pyogenes |
| 4a | H | 18 | 17 | 19 | 18 |
| 4b | p-Cl | 19 | 18 | 20 | 19 |
| 4c | p-F | 20 | 19 | 21 | 20 |
| 4d | m-Br | 10 | 09 | 11 | 10 |
| 4e | p-OCH₃ | 17 | 16 | 18 | 17 |
| 4f | p-N(CH₃)₂ | 21 | 20 | 22 | 21 |
| Ciprofloxacin | - | 24 | 23 | 25 | 24 |
| Activity is presented as the zone of inhibition in mm at a 50 µg/mL concentration. |
Antifungal Activity against Pathogenic Strains
There is no available scientific literature detailing the evaluation of this compound against pathogenic fungal strains. While other related heterocyclic structures, such as derivatives of imidazo[1,2-a]pyrimidine, have been investigated for antimycotic properties against species like Candida albicans, specific data including minimum inhibitory concentrations (MIC) for this compound are absent. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of the general class of imidazo[1,2-c]pyrimidine and its hexahydro-derivatives has been noted in some studies. nih.govnih.gov These compounds have been shown to inhibit leucocyte functions and reduce inflammatory mediators in animal models. nih.govoup.com However, no research specifically investigates the anti-inflammatory or immunomodulatory effects of this compound.
Cellular and Biochemical Assays of Inflammation
No data from cellular or biochemical assays, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO), or modulation of cytokine production for this compound, is available.
Preclinical Anticancer Investigations
The anticancer potential of the imidazo[1,2-c]pyrimidine core has been explored, with some derivatives identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov Modifications at various positions, including the 8-position, have been synthesized and tested, but the 8-fluoro variant is not specifically mentioned in these studies. nih.gov
Antiproliferative Activity in Cancer Cell Lines
There are no published studies that provide data on the antiproliferative activity of this compound across any cancer cell lines. Therefore, IC₅₀ values and comparisons to standard chemotherapeutic agents are not available.
Modulation of Tumor Metabolism (e.g., Pyruvate (B1213749) Kinase M2 Tetramerization)
The modulation of tumor metabolism, specifically the tetramerization of pyruvate kinase M2 (PKM2), is a known anticancer strategy. However, there is no evidence in the scientific literature to suggest that this compound has been investigated for this mechanism of action.
Cell Cycle Progression Analysis
Direct studies analyzing the effect of this compound on cell cycle progression are not extensively documented in publicly available research. However, the broader class of pyrimidine (B1678525) derivatives has been a subject of such investigations. For instance, certain pyrimido-pyrimidine derivatives, like RA233 and RX-RA85, have been shown to affect the cell cycle distribution in murine tumor cell lines. nih.gov Specifically, RX-RA85 was found to be significantly more potent than RA233 in causing an increase in the proportion of cells in the S and G2 + M phases of the cell cycle in Lewis lung carcinoma cells. nih.gov Treatment with RA233 was observed to delay the progression of these cells through the cell cycle. nih.gov This indicates that the pyrimidine scaffold can be a crucial element in modulating cell cycle, although the specific effects of the 8-fluoro-imidazo[1,2-c]pyrimidine variant remain to be elucidated.
Neurological and Central Nervous System Activity
The imidazo[1,2-a]pyrimidine scaffold is a key structural component in a number of compounds with known neurological and central nervous system activity. nih.govresearchgate.net Derivatives of this heterocyclic system have been widely investigated for their pharmacological properties, including their potential as anxiolytic and anticonvulsant agents. nih.gov The introduction of a fluorine atom at the 8-position, as in this compound, is a strategic modification, given that its bioisosteric counterpart, 8-fluoroimidazo[1,2-a]pyridine, was specifically designed to mimic the physicochemical properties of imidazo[1,2-a]pyrimidine for interaction with neurological targets. researchgate.netnih.gov
GABA Receptor Modulation
The primary neurological target for many imidazo[1,2-a]pyrimidine derivatives is the γ-aminobutyric acid type A (GABA-A) receptor, which is a key mediator of inhibitory neurotransmission in the brain. nih.govnih.gov These compounds often act as allosteric modulators of the GABA-A receptor. nih.gov
A significant development in this area was the establishment of 8-fluoroimidazo[1,2-a]pyridine as a physicochemical mimic of imidazo[1,2-a]pyrimidine. researchgate.netnih.gov This bioisosteric replacement was explored to refine the interaction with the GABA-A receptor, particularly to modulate its subtype selectivity. researchgate.netnih.gov Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine can exhibit functional selectivity for GABA-A receptor subtypes containing α2 and α3 subunits. nih.gov This selectivity is a sought-after property for developing anxiolytic drugs with a reduced sedative effect.
| Compound Class | Target | Activity |
| Imidazo[1,2-a]pyrimidines | GABA-A α2/α3 | Functionally selective agonists nih.gov |
| 8-Fluoroimidazo[1,2-a]pyridine | GABA-A Receptor | Allosteric modulator (bioisostere for Imidazo[1,2-a]pyrimidine) nih.gov |
Anxiolytic and Anticonvulsant Potential (preclinical)
The modulation of the GABA-A receptor by imidazo[1,2-a]pyrimidine derivatives directly correlates with their potential as anxiolytic and anticonvulsant agents. Preclinical studies have substantiated this potential. For example, specific 7-substituted imidazo[1,2-a]pyrimidine derivatives have demonstrated anxiolytic effects in animal models of anxiety with minimal sedation. nih.gov
The imidazo[1,2-a]pyrimidine scaffold is a structural element in drugs developed for their anxiolytic and anticonvulsant properties, such as divaplon, fasiplon, and taniplon. nih.gov Furthermore, related fused pyrimidine structures, like pyrazolo[1,5-c]pyrimidines, have been investigated and have shown robust seizure protection in anticonvulsant models. nih.gov Given that 8-fluoroimidazo[1,2-a]pyridine was developed as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator, it is plausible that this compound could exhibit similar anxiolytic and anticonvulsant properties in preclinical evaluations. nih.gov
| Compound/Class | Preclinical Model | Observed Effect |
| 7-Trifluoromethylimidazopyrimidine | Animal models of anxiety | Anxiolytic with minimal sedation nih.gov |
| 7-Propan-2-olimidazopyrimidine | Animal models of anxiety | Anxiolytic with minimal sedation nih.gov |
| Pyrazolo[1,5-c]pyrimidines | Corneal kindling and pentylenetetrazole (PTZ) models | Seizure protection nih.gov |
Mechanistic Studies and Biological Target Identification for 8 Fluoroimidazo 1,2 C Pyrimidine
Molecular Basis of Ligand-Target Interactions
The interaction of 8-Fluoroimidazo[1,2-c]pyrimidine with its biological targets is fundamentally governed by a combination of non-covalent forces. The introduction of a fluorine atom at the 8th position of the imidazo[1,2-c]pyrimidine (B1242154) core significantly influences its electronic properties, which in turn dictates its binding affinity and selectivity. The high electronegativity of the fluorine atom can lead to the formation of specific hydrogen bonds with amino acid residues in the target protein's binding pocket, a critical factor in stabilizing the ligand-target complex.
Derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been shown to interact with a variety of biological targets, including the GABA-A receptor. In this context, the 8-fluoro substitution has been explored as a bioisosteric replacement for a nitrogen atom, aiming to modulate the compound's physicochemical properties and improve its drug-like characteristics without drastically altering its binding mode. nih.govresearchgate.net
Studies on imidazo[1,2-c]pyrimidine derivatives as inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70) have provided insights into their binding interactions. nih.gov These interactions are crucial for their potential therapeutic applications in allergic disorders and autoimmune diseases. nih.gov The binding is often characterized by hydrophobic interactions with non-polar residues and hydrogen bonding with key amino acids in the kinase domain.
Allosteric Modulation Principles
Allosteric modulation, where a compound binds to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism of regulating biological activity. This mode of action can offer greater selectivity and a more nuanced control over the target's function compared to direct competitive inhibition.
While specific studies on the allosteric modulation by this compound are limited, research on related heterocyclic compounds provides valuable insights. For instance, derivatives of 1H-imidazo[4,5-c]quinoline have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. acs.org These compounds can enhance the efficacy of the natural agonist, demonstrating the principle of positive allosteric modulation. acs.org Similarly, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov These examples highlight the potential for the imidazo[1,2-c]pyrimidine scaffold to be developed into allosteric modulators for various targets. The introduction of the 8-fluoro substituent could fine-tune the allosteric effects by altering the compound's conformation and its interactions with the allosteric binding site.
Binding Site Characterization
The characterization of the binding site is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For imidazo[1,2-c]pyrimidine derivatives targeting Syk family kinases, the binding site is located within the ATP-binding pocket of the kinase domain. nih.gov X-ray crystallography studies of related inhibitors have revealed key interactions with specific amino acid residues that are essential for inhibitory activity.
Molecular docking studies on imidazo[1,2-a]pyrimidine derivatives targeting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) have also shed light on binding site interactions. beilstein-journals.org These studies indicate that the compounds bind to the active site of CYP51 with affinities influenced by substituents on the core scaffold. beilstein-journals.org The interactions are primarily hydrophobic, with the heterocyclic nitrogen atom potentially forming a coordination bond with the heme iron in the enzyme's active center. beilstein-journals.org Although these studies are on a different isomer, they provide a framework for understanding how this compound might interact with its targets. The fluorine atom could participate in halogen bonding or alter the electrostatic potential of the molecule, thereby influencing its orientation and affinity within the binding pocket.
Elucidation of Specific Cellular Pathways Perturbed by the Compound
The biological effects of a compound are a direct consequence of the cellular pathways it perturbs. Chemical-genetic profiling of imidazo[1,2-a]pyridines and their corresponding pyrimidines has revealed that subtle changes in the chemical structure can lead to dramatically different biological outcomes. nih.gov Specifically, the presence of a nitrogen atom at the 8-position of the imidazo[1,2-a]pyrimidine core, as opposed to a carbon in the imidazo[1,2-a]pyridine (B132010), was found to shift the compound's activity from disrupting mitochondrial function to causing nuclear DNA damage. nih.gov
This finding is particularly relevant for this compound, as the fluorine atom at the 8-position would also significantly alter the electronic properties of the ring system, potentially leading to distinct effects on cellular pathways. For instance, imidazo[1,2-c]pyrimidine derivatives that inhibit Syk family kinases would be expected to interfere with B-cell and T-cell activation pathways, which are crucial in the immune response. nih.gov By inhibiting Syk and ZAP-70, these compounds can suppress the production of cytokines like IL-2, thereby modulating the immune system. nih.gov
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cells. nih.gov This suggests that the broader class of imidazopyrimidines could have a significant impact on inflammatory and oncogenic pathways.
Enzyme Kinetics and Inhibition Mechanisms
Understanding the enzyme kinetics and the mechanism of inhibition is fundamental to characterizing the pharmacological profile of a compound. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk and ZAP-70 kinases. nih.gov The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The mechanism of inhibition can be competitive, non-competitive, or uncompetitive. youtube.com Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. youtube.com This type of inhibition can be overcome by increasing the substrate concentration and is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). youtube.com Non-competitive inhibitors bind to an allosteric site, causing a conformational change that reduces the enzyme's catalytic efficiency, resulting in a decrease in Vmax without affecting Km. youtube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. youtube.com
For imidazo[1,2-c]pyrimidine derivatives acting as kinase inhibitors, they often function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade. The specific kinetics and mechanism of inhibition for this compound would need to be determined through detailed enzymatic assays.
Computational and in Silico Approaches in the Research of 8 Fluoroimidazo 1,2 C Pyrimidine
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 8-Fluoroimidazo[1,2-c]pyrimidine scaffold, docking simulations are instrumental in understanding its potential inhibitory mechanisms against various biological targets. Researchers utilize the crystal structures of target proteins, often obtained from the Protein Data Bank (PDB), to perform these simulations.
Studies on the broader class of imidazopyrimidines have demonstrated the utility of this approach. For instance, derivatives have been docked against a range of microbial and viral proteins, as well as human enzymes involved in disease. mdpi.comsemanticscholar.org In one study, imidazo[1,2-a]pyrimidine (B1208166) derivatives were evaluated as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The simulations revealed promising binding affinities, with top-scoring compounds showing interactions comparable to or better than known reference inhibitors. nih.gov Similarly, in the context of cancer research, imidazo[1,2-c]pyrimidine (B1242154) derivatives have been docked into the active site of protein kinases like PIM-1, which is implicated in various cancers. researchgate.net
These simulations provide critical data, including:
Binding Affinity: Calculated as a score (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction.
Binding Pose: The three-dimensional orientation of the ligand within the protein's binding site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
This information allows medicinal chemists to understand structure-activity relationships (SAR) and rationally design modifications to the this compound core to enhance binding potency and selectivity.
| Scaffold Type | Target Protein | Target PDB ID | Example Binding Affinity (kcal/mol) | Therapeutic Area |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff Base | hACE2 | 7U0N | -9.1 nih.gov | Antiviral (SARS-CoV-2) |
| Imidazo[1,2-a]pyrimidine Schiff Base | Spike Protein (SARS-CoV-2) | 7U0N | -7.3 nih.gov | Antiviral (SARS-CoV-2) |
| Imidazo[1,2-a]pyrimidine Derivative | CYP51 (Candida albicans) | Not Specified | -8.8 beilstein-journals.org | Antifungal |
| Imidazo[1,2-c]pyrimidine Derivative | PIM-1 Kinase | Not Specified | -7.9 | Anticancer researchgate.net |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the intrinsic electronic properties of molecules like this compound. nih.gov These calculations provide a fundamental understanding of molecular structure, stability, and reactivity, which are key determinants of biological activity.
A common approach involves using the B3LYP functional combined with a basis set like 6-31G(d,p) to perform geometry optimization and calculate various molecular descriptors. nih.gov Key parameters derived from these calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. researchgate.net These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are critical for understanding non-covalent interactions like hydrogen bonding with protein targets. researchgate.net
Global Reactivity Descriptors: Parameters such as absolute hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies. nih.govresearchgate.net These values help quantify the molecule's reactivity and stability. researchgate.net
By analyzing these properties, researchers can predict the most likely sites of metabolic transformation, understand the nature of intermolecular interactions, and correlate electronic structure with observed biological activity.
| Descriptor | Significance | Typical Application |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net | Predicting molecular reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and predicts hydrogen bonding interactions. researchgate.net | Understanding ligand-receptor interactions. |
| Hardness (η) & Softness (σ) | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. researchgate.net | Assessing molecular stability. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. researchgate.net | Characterizing electrophilic nature. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like this compound derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding lead optimization.
The process involves several steps:
Data Set Preparation: A series of related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled and divided into a training set for model building and a test set for validation. nih.gov
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) are calculated for each compound.
Variable Selection: Statistical methods, such as stepwise multiple linear regression (MLR), are used to select the most relevant descriptors that have the greatest influence on biological activity. nih.gov
Model Generation: A mathematical model is created using techniques like MLR or more complex methods like artificial neural networks (ANN). nih.gov
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics (e.g., R², Q²). nih.gov
Studies on pyrimidine (B1678525) derivatives as inhibitors of targets like VEGFR-2 have successfully employed QSAR to identify key structural features required for high potency, demonstrating the power of this approach in anticancer drug design. nih.gov
Ligand-Based and Structure-Based Drug Design (SBDD) Principles
The development of novel drugs based on the this compound scaffold relies on two complementary drug design strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD).
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. The primary tool for SBDD is molecular docking, as described in section 6.1. By visualizing how a ligand like this compound fits into the target's binding site, chemists can rationally design new derivatives with improved complementarity, aiming to enhance affinity and selectivity. researchgate.net This approach allows for the targeted formation of specific hydrogen bonds or hydrophobic interactions to maximize potency.
Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activities is available. This strategy is founded on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methods include:
QSAR Modeling: As detailed in section 6.3, QSAR models are built based on the properties of known active and inactive ligands to predict the activity of new compounds. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active.
Bioisosteric Replacement: This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, as discussed in the next section. nih.gov
In Silico Analysis of Bioisosteric Relationships
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. In silico analysis is crucial for identifying and validating potential bioisosteric replacements before undertaking synthetic efforts. The imidazo[1,2-c]pyrimidine nucleus itself is considered a synthetic bioisostere of naturally occurring purine (B94841) bases, which contributes to its broad biological potential. beilstein-journals.org
A key bioisosteric relationship relevant to this compound is the substitution of a hydrogen atom with a fluorine atom. The C-H to C-F switch is a classic strategy in drug design. Fluorine is small, highly electronegative, and can alter a molecule's physicochemical properties, such as:
pKa: Affecting the ionization state of the molecule.
Dipole Moment: Influencing molecular polarity and binding interactions. researchgate.net
Metabolic Stability: Blocking sites of metabolic oxidation.
Binding Affinity: Forming favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.
In silico methods are used to compare the physicochemical properties of the parent and fluorinated analogues. For instance, a study established 8-fluoroimidazo[1,2-a]pyridine (B164112) as a validated physicochemical mimic of imidazo[1,2-a]pyrimidine by comparing their electrostatic surfaces, pKa, and dipole moments using computational tools. nih.govresearchgate.net This in silico validation demonstrated that the C-F bond could effectively mimic the N-atom in the pyrimidine ring, leading to a similar biological profile in a GABA(A) receptor modulator. nih.gov Such analyses are directly applicable to justifying the design of this compound as a modulator of various biological targets.
Future Research Directions and Therapeutic Prospects of 8 Fluoroimidazo 1,2 C Pyrimidine
Exploration of Novel Biological Targets and Disease Areas
The imidazo[1,2-c]pyrimidine (B1242154) scaffold has been investigated for its potential in treating a range of diseases, including cancer and infectious diseases. Future research on 8-Fluoroimidazo[1,2-c]pyrimidine would logically begin with screening against a broad panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, initial investigations could focus on kinases, which are crucial in cancer and inflammatory diseases, and viral enzymes. The introduction of a fluorine atom could potentially enhance selectivity or potency for these targets.
Advanced Synthetic Methodologies for Library Generation
The synthesis of imidazo[1,2-c]pyrimidine derivatives is documented in the chemical literature. acs.orgjst.go.jp However, the efficient and regioselective introduction of a fluorine atom at the 8-position would require dedicated synthetic methodology development. Future work in this area would likely focus on late-stage fluorination techniques or the use of fluorinated building blocks to enable the rapid synthesis of a library of this compound analogs. This library would be essential for establishing structure-activity relationships (SAR).
Development of Sophisticated Preclinical Models for Efficacy Assessment
Should initial screenings identify promising biological activity for this compound, the next step would involve assessing its efficacy in relevant preclinical models. For instance, if the compound shows anticancer activity, it would need to be tested in various cancer cell lines and subsequently in animal models of cancer. nih.govrsc.org The choice of preclinical model would be entirely dependent on the identified biological target and intended therapeutic area.
Potential for Combination Therapies and Synergistic Effects
A common strategy in modern pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. If this compound demonstrates a specific mechanism of action, it could be investigated in combination with existing drugs. For example, if it were found to inhibit a particular cancer-related pathway, it could be tested alongside standard-of-care chemotherapeutics.
Role in Emerging Drug Discovery Paradigms and Chemical Biology Research
Novel chemical entities like this compound can also serve as valuable tools in chemical biology. If the compound is found to have a specific and potent biological activity, it could be developed into a chemical probe to study the function of its target protein. This could, in turn, lead to a better understanding of disease pathways and the identification of new drug targets. The fluorine atom could also be leveraged for biophysical studies, such as 19F-NMR, to investigate target engagement.
Q & A
Q. What are the primary synthetic routes for 8-fluoroimidazo[1,2-c]pyrimidine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves cyclization of 2-thioxocytosine derivatives with chloroacetyl chloride under reflux conditions. Regioselectivity at the α-CH site is influenced by electronic effects: electron-withdrawing groups (e.g., fluorine) direct functionalization to specific positions. For example, fluorination at the 8-position is achieved via nucleophilic aromatic substitution or halogen exchange reactions. Kinetic control (e.g., reaction temperature) favors substitution at the more reactive C7 position, while thermodynamic control stabilizes C5-substituted products .
Q. How can conflicting regiochemical assignments in imidazo[1,2-c]pyrimidine derivatives be resolved experimentally?
- Methodological Answer : Conflicting NMR data for regiochemical assignments (e.g., C5 vs. C7 substitution) can be resolved using single-crystal X-ray diffraction. For instance, in pyrrolo[1,2-c]pyrimidine analogs, X-ray crystallography confirmed C7 as the kinetically favored site despite ambiguous - and -NMR signals. DFT calculations further validate regioselectivity by comparing activation energies for substitution pathways .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- HRMS : For precise molecular weight confirmation.
- Multinuclear NMR : -NMR is critical for tracking fluorine incorporation.
- X-ray crystallography : Resolves structural ambiguities in regiochemistry.
- UV-Vis and fluorescence spectroscopy : Evaluates photophysical properties (e.g., λ) for fluorophore applications .
Advanced Research Questions
Q. How can electronic modulation of this compound enhance its fluorescence properties for bioimaging?
- Methodological Answer : Introducing electron-donating groups (e.g., -OMe) at the α-CH site increases intramolecular charge transfer (ICT), shifting emission wavelengths. For example, azo-dye derivatives of imidazo[1,2-c]pyrimidine exhibit tunable fluorescence (λ = 450–600 nm) depending on substituent electronic effects. Time-dependent DFT (TD-DFT) calculations correlate HOMO-LUMO gaps with experimental Stokes shifts .
Q. What strategies address low solubility of this compound derivatives in biological assays?
- Methodological Answer :
- Structural modification : Incorporate hydrophilic groups (e.g., -OH, -COOH) at non-pharmacophoric positions.
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation.
- Prodrug design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., acetyl).
Pharmacokinetic studies in highlight improved bioavailability via these approaches .
Q. How does this compound serve as a bioisostere in GABAA_AA receptor modulators?
- Methodological Answer : The fluorine atom enhances metabolic stability and mimics the steric/electronic profile of imidazo[1,2-a]pyrimidine. In GABA allosteric modulators, 8-fluoro substitution improves binding affinity (K = 12 nM vs. 45 nM for non-fluorinated analogs) by reducing off-target interactions. Radioligand binding assays and molecular docking validate this bioisosteric replacement .
Q. What computational methods predict regioselectivity in electrophilic substitution reactions of imidazo[1,2-c]pyrimidine?
- Methodological Answer :
- DFT calculations : Compare Fukui indices () to identify nucleophilic sites (e.g., C5 vs. C7).
- NBO analysis : Quantifies charge delocalization stabilizing transition states.
- MD simulations : Assess solvent effects on reaction pathways.
and demonstrate >90% accuracy in predicting regioselectivity using these methods .
Data Contradiction Analysis
Q. How to reconcile discrepancies between kinetic vs. thermodynamic product distributions in fluorinated imidazopyrimidines?
- Methodological Answer : Kinetic products (e.g., C7-substituted) dominate under fast, low-temperature conditions, while thermodynamic products (C5-substituted) form at higher temperatures due to ring strain relief. In situ NMR monitoring at variable temperatures (25–120°C) and Eyring plot analysis () resolve these discrepancies .
Q. Why do some this compound derivatives exhibit unexpected cytotoxicity despite structural similarity to safe analogs?
- Methodological Answer : Off-target kinase inhibition (e.g., FAK, IC = 10 M) is a common culprit. Counter-screen against kinase panels (e.g., 26-kinase assay in ) identifies selective inhibitors. Structural optimization (e.g., 2,7-disubstitution) reduces cytotoxicity while retaining target affinity .
Applications in Drug Design
Q. Q. Can this compound derivatives act as dual 5-HT/SERT ligands for antidepressant development?
- Methodological Answer :
Yes. Pyrido[1,2-c]pyrimidine analogs with 3-(piperidin-3-yl)-1H-indole residues show high 5-HT (K = 2.1 nM) and SERT affinity (K = 8.7 nM). Chiral synthesis via Evans auxiliaries ensures enantiopurity, while metabolic stability assays (e.g., human liver microsomes) guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
